4-(3-Chloro-5-(trifluoromethyl)picolinoyl)benzonitrile
Description
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridine-2-carbonyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6ClF3N2O/c15-11-5-10(14(16,17)18)7-20-12(11)13(21)9-3-1-8(6-19)2-4-9/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWJRNITXBZAJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801157868 | |
| Record name | Benzonitrile, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801157868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823183-67-0 | |
| Record name | Benzonitrile, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]carbonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1823183-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801157868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Coupling with Benzonitrile to Form the Target Compound
The coupling of the functionalized picolinoyl intermediate with benzonitrile derivatives involves:
- Acylation or condensation reactions under controlled conditions, often employing polar aprotic solvents like dimethylformamide (DMF).
- Catalysts and reagents: Acidic or basic catalysts can be used to promote the coupling reaction, ensuring the formation of the carbonyl linkage between the picolinoyl and benzonitrile moieties.
- Temperature control: Moderate to high temperatures optimize reaction rates and yields.
The general synthetic scheme can be summarized as:
| Step | Reaction Type | Conditions & Notes |
|---|---|---|
| 1 | Pyridine functionalization | Chlorination and trifluoromethylation on pyridine |
| 2 | Coupling with benzonitrile | Acylation in polar aprotic solvent, catalyst used |
| 3 | Purification | Crystallization or chromatography |
Reaction Conditions and Solvent Systems
Research Findings and Optimization Notes
- Improved yield via recycling: The fluorination step produces mixtures that can be recycled to increase the yield of the desired chlorofluoropicolinonitrile intermediate.
- Flexibility in step order: The sequence of hydrolysis, esterification, and coupling steps can be rearranged depending on chemical compatibility, allowing synthetic flexibility.
- Use of phase-transfer catalysts: These additives significantly enhance reaction efficiency by improving reagent solubility and reactivity.
Summary Table of Preparation Method Steps
| Step No. | Description | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Fluorination of 3,4,5,6-tetrachloropicolinonitrile | Fluoride ion source, DMSO/NMP/DMF, 100–150 °C | Formation of 3-chloro-4,5,6-trifluoropicolinonitrile |
| 2 | Amination and hydrazine reaction (optional intermediates) | Ammonia, hydrazine | Functional group modifications for further derivatization |
| 3 | Halogenation of intermediates | Chlorine/bromine/iodine sources | Halogen-substituted picolinonitriles |
| 4 | Hydrolysis and esterification | Strong acid, alcohol | Conversion to esters or acids for coupling |
| 5 | Coupling with benzonitrile derivative | Acid/base catalyst, polar aprotic solvent | Formation of 4-(3-chloro-5-(trifluoromethyl)picolinoyl)benzonitrile |
| 6 | Purification | Crystallization, chromatography | Isolation of pure final compound |
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-5-(trifluoromethyl)picolinoyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorinated and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
4-(3-Chloro-5-(trifluoromethyl)picolinoyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 4-(3-Chloro-5-(trifluoromethyl)picolinoyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorinated picolinoyl moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Structural Analogs in Agrochemical Research
Several compounds with structural similarities to 4-(3-Chloro-5-(trifluoromethyl)picolinoyl)benzonitrile have been synthesized and evaluated for biological activity. Key analogs include:
Table 1: Structural Comparison of Selected Compounds
*Calculated based on molecular formula.
Key Observations:
- Core Structure: The target compound’s picolinoyl group distinguishes it from simpler benzonitriles (e.g., 4-Chloro-3-(trifluoromethyl)benzonitrile) and pyridyl derivatives (e.g., 4-[5-(Trifluoromethyl)pyrid-2-yl]benzonitrile).
- Substituent Effects : The 3-Cl and 5-CF₃ substituents on the pyridine ring are critical for steric bulk and electron-withdrawing effects, which influence reactivity and stability. In contrast, analogs like II.13.n and II.13.p incorporate additional fluorine atoms or amide groups, altering hydrophobicity and metabolic resistance .
Physical and Chemical Properties
Table 2: Physical Property Comparison
*Calculated using fragment-based methods. ‡CAS RN provided for clarity.
Key Observations:
- Melting Points : The pyridyl derivative (4-[5-(Trifluoromethyl)pyrid-2-yl]benzonitrile) exhibits a lower melting point (123–124°C) compared to simpler benzonitriles, likely due to reduced symmetry and weaker crystal packing .
- Lipophilicity: The target compound’s picolinoyl group and trifluoromethyl substituents increase LogP, suggesting higher membrane permeability, which is advantageous for systemic agrochemical activity .
Biological Activity
4-(3-Chloro-5-(trifluoromethyl)picolinoyl)benzonitrile, with the CAS number 1823183-67-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C15H11ClF3N
- Molecular Weight : 307.7 g/mol
- Structural Features : The compound features a picolinoyl moiety linked to a benzonitrile structure, with a chloro and trifluoromethyl group that may enhance its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic effects against diseases characterized by overactive enzymes.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular responses and signaling pathways.
Case Studies and Research Findings
- Antimicrobial Activity : In studies evaluating the antimicrobial properties of similar compounds, derivatives of picolinic acid have shown significant activity against various bacterial strains. The presence of the trifluoromethyl group is believed to enhance lipophilicity and membrane permeability, contributing to increased antimicrobial efficacy .
- Anticancer Potential : Research on related compounds indicates that modifications in the picolinoyl structure can lead to compounds with enhanced anticancer properties. For instance, derivatives exhibiting similar structural features have been tested for their ability to inhibit cancer cell proliferation in vitro .
- Neuroprotective Effects : Some studies suggest that compounds with a picolinamide structure can penetrate the blood-brain barrier and exhibit neuroprotective effects in models of neurodegenerative diseases. This is attributed to their ability to modulate neurotransmitter systems .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth | |
| Anticancer | Reduction in cell proliferation | |
| Neuroprotective | Improved neuronal survival in models |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Activity Level | Comments |
|---|---|---|
| This compound | Moderate | Enhanced lipophilicity |
| Picolinamide Derivative A | High | Strong anticancer activity |
| Picolinamide Derivative B | Low | Poor membrane permeability |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 4-(3-Chloro-5-(trifluoromethyl)picolinoyl)benzonitrile, and what critical reaction parameters must be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as coupling picolinic acid derivatives with benzonitrile precursors under palladium or copper catalysis. Key parameters include temperature control (e.g., reflux conditions), solvent selection (polar aprotic solvents like DMF or THF), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography or recrystallization ensures purity. Characterization by -NMR, -NMR, and high-resolution mass spectrometry (HRMS) is essential to confirm structural integrity .
Q. Which analytical techniques are most reliable for assessing the purity and structural identity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis. Structural confirmation requires complementary techniques:
- Spectroscopy : -NMR to resolve trifluoromethyl groups; IR spectroscopy for carbonyl (C=O) and nitrile (C≡N) functional groups.
- Mass Spectrometry : HRMS to verify molecular ion peaks and isotopic patterns.
Cross-validation with X-ray crystallography, if single crystals are obtainable, provides definitive structural evidence .
Q. What safety protocols should be prioritized when handling this compound in the laboratory?
- Methodological Answer : Conduct a hazard assessment using SDS (Safety Data Sheet) databases for chlorinated and trifluoromethylated compounds. Use fume hoods for synthesis steps involving volatile reagents. Personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles is mandatory. Waste disposal must comply with institutional guidelines for halogenated organic waste .
Advanced Research Questions
Q. How can contradictions in reported spectroscopic data for this compound across studies be systematically resolved?
- Methodological Answer :
- Comparative Analysis : Replicate experimental conditions (solvent, temperature, concentration) from conflicting studies to identify environmental effects on spectral shifts.
- Advanced Techniques : Use 2D-NMR (e.g., COSY, HSQC) to resolve overlapping signals.
- Statistical Validation : Apply principal component analysis (PCA) to spectral datasets to isolate outliers or systematic errors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
